REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][O:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][CH:3]1C(OC)=O.CO.Cl>O>[O:1]=[C:2]1[CH2:3][O:4][C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=2[O:7][CH2:8]1
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Name
|
|
Quantity
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110 g
|
Type
|
reactant
|
Smiles
|
O=C1C(OC2=C(OC1)C=CC=C2)C(=O)OC
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Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture then is refluxed for 18 hours
|
Duration
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18 h
|
Type
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EXTRACTION
|
Details
|
The product is extracted with ether
|
Type
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EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
washed with four 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the washed ether
|
Type
|
EXTRACTION
|
Details
|
extract over magnesium sulfate and evaporation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent there
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COC2=C(OC1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |